2-(azetidin-3-yl)propane-1,3-diol hydrochloride
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Overview
Description
2-(Azetidin-3-yl)propane-1,3-diol hydrochloride is a chemical compound with the molecular formula C6H13NO2·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yl)propane-1,3-diol hydrochloride typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This method allows for the formation of 1,3-disubstituted azetidines under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)propane-1,3-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
2-(Azetidin-3-yl)propane-1,3-diol hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yl)propane-1,3-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can undergo ring-opening polymerization, leading to the formation of polyamines with various structures . These polyamines can interact with biological membranes, proteins, and nucleic acids, leading to their potential use in antibacterial and antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-yl)propan-2-ol hydrochloride: This compound has a similar structure but differs in the position of the hydroxyl group.
2-(Azetidin-3-yl)ethanol: This compound has a shorter carbon chain compared to 2-(azetidin-3-yl)propane-1,3-diol hydrochloride.
Uniqueness
This compound is unique due to its specific structure, which allows for the formation of polyamines with diverse architectures through ring-opening polymerization . This property makes it particularly valuable in the development of materials with specific functionalities, such as antibacterial coatings and CO2 adsorption materials .
Properties
IUPAC Name |
2-(azetidin-3-yl)propane-1,3-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-3-6(4-9)5-1-7-2-5;/h5-9H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOKLTNRDWAGEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(CO)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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